molecular formula C11H19NO3 B181226 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 545352-96-3

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B181226
CAS No.: 545352-96-3
M. Wt: 213.27 g/mol
InChI Key: DUWRESTURQQSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid, featuring a propylamino group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Cyclohexanecarboxylic acid+PropylamineDCC2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid\text{Cyclohexanecarboxylic acid} + \text{Propylamine} \xrightarrow{\text{DCC}} \text{this compound} Cyclohexanecarboxylic acid+PropylamineDCC​2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, lacking the propylamino group.

    2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid: A similar compound with a methylamino group instead of a propylamino group.

    2-[(Ethylamino)carbonyl]cyclohexanecarboxylic acid: A similar compound with an ethylamino group instead of a propylamino group.

Uniqueness: 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(propylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRESTURQQSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410166
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545352-96-3
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.